2-Nitro-5-(piperidin-1-yl)pyridine
Description
Contextual Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Organic Synthesis and Beyond
Pyridine and piperidine rings are fundamental heterocyclic systems that are indispensable in organic and medicinal chemistry. bohrium.comresearchgate.net The pyridine ring, an aromatic six-membered heterocycle, is a structural component in numerous natural products, including vitamins like niacin and pyridoxine, and is a cornerstone in the development of pharmaceuticals and agrochemicals. ntnu.nobeilstein-journals.org Its aromatic nature and the presence of the nitrogen atom influence its electronic properties, making it a versatile building block in synthesis. researchgate.net
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in FDA-approved drugs. mdpi.comacs.org Its conformational flexibility and ability to participate in hydrogen bonding and other non-covalent interactions make it a favored component for designing molecules that can effectively interact with biological targets. mdpi.com The combination of these two rings within a single molecule, as seen in 2-Nitro-5-(piperidin-1-yl)pyridine, creates a scaffold with a rich chemical space for further functionalization and exploration. bohrium.com
Overview of Nitro-Substituted Pyridine Chemistry and its Synthetic Utility
The introduction of a nitro group onto a pyridine ring significantly alters its chemical reactivity, primarily due to the group's strong electron-withdrawing nature. ontosight.ai This electronic effect makes the pyridine ring more susceptible to nucleophilic substitution reactions, a cornerstone of its synthetic utility. nih.gov For instance, halogen atoms on nitro-substituted pyridines are readily displaced by various nucleophiles. nih.govmdpi.com
The direct nitration of pyridine is often challenging and can result in low yields. researchgate.net Consequently, a variety of synthetic methods have been developed to introduce nitro groups onto the pyridine core, including ring transformation reactions and the nitration of pre-functionalized pyridines. researchgate.netacs.orgresearchgate.net The resulting nitropyridines serve as versatile intermediates in the synthesis of more complex molecules. The nitro group itself can be reduced to an amino group, which then allows for a wide array of subsequent chemical transformations, making nitropyridines valuable precursors for biologically active compounds. nih.govacs.org
Research Trajectory and Strategic Importance of this compound Investigations
The synthesis of related structures, such as 5-Nitro-2-piperidinopyridine, often involves the nucleophilic substitution of a leaving group (like a halogen) on a nitropyridine with piperidine. mdpi.com The resulting compound can then be used in further synthetic steps. For example, the nitro group can be reduced to an amine, creating a new site for functionalization. This strategy is employed in the synthesis of various biologically active molecules where the 2-amino-5-(piperidin-1-yl)pyridine core is a key structural element. nih.gov The study of compounds like this compound is therefore strategically important for the development of new synthetic methodologies and the construction of libraries of compounds for screening in drug discovery and materials science.
Properties
IUPAC Name |
2-nitro-5-piperidin-1-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-5-4-9(8-11-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBNHAYIHYUOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Nitro 5 Piperidin 1 Yl Pyridine and Its Derivatives
Direct Synthetic Routes to 2-Nitro-5-(piperidin-1-yl)pyridine
Direct synthesis of this compound is most commonly accomplished through nucleophilic aromatic substitution (SNAr) reactions. This approach leverages the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the presence of a strong electron-withdrawing nitro group, facilitating the displacement of a suitable leaving group by piperidine (B6355638).
Nucleophilic Aromatic Substitution Reactions
The SNAr mechanism is a cornerstone for synthesizing 2-substituted-5-nitropyridines. The nitro group at the 5-position activates the C2 position for nucleophilic attack, enabling the substitution of leaving groups like halogens or sulfonates.
A primary and well-established method for synthesizing this compound is the reaction of a 2-halo-5-nitropyridine with piperidine. nih.govscirp.orgresearchgate.net 2-Chloro-5-nitropyridine (B43025) is a frequently used precursor for this transformation. nih.govprepchem.comscirp.org The reaction involves the nucleophilic attack of piperidine on the carbon atom bearing the halogen, leading to the formation of the desired product. researchgate.net The kinetics of the reaction of 2-chloro-5-nitropyridine with piperidine have been studied in various solvents, such as methanol (B129727) and benzene, indicating a process dependent on factors like solvent polarity and amine concentration. scirp.orgresearchgate.net
This method is not only limited to piperidine but is also applicable for a range of secondary amines. For instance, the reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine is a key step in the synthesis of precursors for potential anticancer agents. researchgate.net The general applicability of nucleophilic substitution on nitropyridines is a central theme in the synthesis of various bioactive molecules. nih.gov
Table 1: Examples of Nucleophilic Amination of 2-Chloro-5-nitropyridine
An alternative to halogenated precursors is the use of 5-nitropyridine-2-sulfonic acid and its corresponding salts. ntnu.norsc.org The sulfonate group is an effective leaving group, and its displacement by nucleophiles provides a valuable pathway to 2,5-disubstituted pyridines. rsc.orgresearchgate.netconsensus.app Research has demonstrated that 5-nitropyridine-2-sulfonic acid, which can be synthesized from 3-nitropyridine (B142982) in a two-step process, readily reacts with a variety of oxygen, nitrogen, and halogen nucleophiles. rsc.orgresearchgate.netresearchgate.net
While direct reaction with piperidine is not explicitly detailed in the provided sources, successful substitutions with other secondary amines like diethylamine (B46881) (62% yield) and primary amines such as butylamine (B146782) (76% yield) and benzylamine (B48309) (77% yield) strongly suggest the feasibility of this route. rsc.org These reactions underscore the utility of the sulfonate group as a versatile leaving group in the synthesis of 2-amino-5-nitropyridine (B18323) derivatives. rsc.org
Table 2: Nucleophilic Substitution Yields from 5-Nitropyridine-2-sulfonic Acid with Various Amines
Dearylation Reactions Facilitated by Amines, Yielding Piperidinylpyridines
The synthesis of piperidinylpyridines via dearylation reactions facilitated by amines is not a commonly documented direct route for this compound. The available chemical literature tends to focus on the arylation of pyridines to form complex biaryl systems or C-H functionalization, rather than the cleavage of an aryl group to introduce a piperidine substituent. nih.govucla.edursc.org Synthetic strategies typically involve building the desired substitution pattern on a pre-formed pyridine ring through nucleophilic substitution or cross-coupling reactions. ucla.eduwikipedia.org
Approaches to Structurally Related Piperidinylpyridines and Analogues
The synthesis of analogues of this compound often involves the formation of the piperidine ring from a pyridine precursor. This is a crucial strategy, as piperidine and its derivatives are among the most common nitrogen heterocycles found in FDA-approved pharmaceuticals. ucla.edu
Hydrogenation and Reduction Strategies for Pyridine Rings to Form Piperidines
The catalytic hydrogenation of the pyridine ring is a fundamental method for producing the piperidine scaffold. researchgate.net This transformation is challenging due to the aromatic stability of the pyridine ring and its potential to poison catalysts. chemrxiv.org However, numerous effective methods have been developed.
Recent advances include iridium(III)-catalyzed ionic hydrogenation, which can selectively reduce pyridines to piperidines even in the presence of highly sensitive functional groups like nitro groups. chemrxiv.org Other successful approaches utilize heterogeneous catalysts based on cobalt, ruthenium, and nickel, sometimes allowing the reaction to proceed in environmentally benign solvents like water. nih.gov Furthermore, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst at ambient temperature and pressure presents a sustainable alternative to traditional high-pressure, high-temperature methods. researchgate.net These reduction strategies are versatile and can be applied to a wide array of substituted pyridines to generate a diverse library of piperidine derivatives. nih.gov
Table 3: Catalytic Systems for Pyridine Hydrogenation to Piperidine
Intramolecular Cyclization Approaches for Piperidine Ring Formation
The formation of the piperidine ring via intramolecular cyclization is a robust strategy that involves creating a linear precursor containing all the necessary atoms, which then undergoes ring closure. scribd.com This approach is versatile, with numerous methods developed to induce the cyclization cascade. nih.gov
Key intramolecular cyclization strategies for forming the piperidine ring include:
Radical Cyclization: This method involves the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form the ring. For instance, radical-mediated amine cyclization pathways have been successfully employed for the synthesis of various piperidine structures.
Reductive Hydroamination/Cyclization: This cascade reaction can be used to form piperidines from precursors like alkynes. The process often begins with an acid-mediated functionalization of the alkyne, leading to the formation of an iminium ion, which is then reduced to yield the final piperidine ring. nih.gov
Aza-Michael Addition: The intramolecular aza-Michael reaction is another powerful tool where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound or a similar electron-deficient alkene within the same molecule. nih.gov This method allows for the stereoselective synthesis of substituted piperidines, often catalyzed by organocatalysts or bases. nih.gov
Metal-Catalyzed Cyclization: Transition metals like palladium and gold are frequently used to catalyze intramolecular reactions. nih.gov For example, a gold(I) complex can catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines through the difunctionalization of a double bond. nih.gov Similarly, iron complexes have been used to catalyze the intramolecular C-H direct amination of azidoaryl(alkenes) to form heterocyclic structures, sometimes under microwave irradiation. arabjchem.org
Table 1: Overview of Intramolecular Cyclization Methods for Piperidine Synthesis
| Cyclization Method | Description | Key Features |
|---|---|---|
| Radical Cyclization | Generation of a radical which undergoes intramolecular addition to an unsaturated bond. | Effective for constructing various nitrogen heterocycles. |
| Reductive Hydroamination | Acid-mediated cascade involving alkyne functionalization, iminium ion formation, and subsequent reduction. nih.gov | Leads to piperidine formation through a 6-endo-dig cyclization. nih.gov |
| Aza-Michael Addition | Intramolecular addition of a nitrogen nucleophile to an electron-deficient alkene. nih.gov | Can be highly enantioselective and diastereoselective. nih.gov |
| Metal-Catalyzed Cyclization | Use of transition metals (e.g., Au, Pd, Fe) to facilitate ring closure. nih.govarabjchem.org | Enables reactions like oxidative amination and C-H amination under various conditions. nih.govarabjchem.org |
Reductive Amination Protocols for C-N Bond Construction in Piperidine Synthesis
Reductive amination is a cornerstone of C-N bond formation in organic synthesis and is widely applied in the preparation of piperidine derivatives. nih.govmdpi.com The process generally involves two key steps: the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. nih.gov
This protocol is particularly useful in syntheses where a pre-formed piperidine ring is coupled with another molecular fragment or in multi-component reactions that build the ring itself. nih.govmdpi.com For example, in a [5+1] annulation strategy, the condensation of an amine with an aldehyde or ketone and the subsequent reduction of the imine is a common method for creating the piperidine structure. nih.gov
Recent advancements have led to highly efficient and diastereoselective reductive amination sequences. acs.org These protocols are crucial in the synthesis of complex molecules, such as N-aryl piperidines, which are important in medicinal chemistry. acs.org The choice of reducing agent is critical and can range from classic hydride reagents like sodium triacetoxyborohydride (B8407120) to catalytic transfer hydrogenation conditions. mdpi.comacs.org
Modern Synthetic Advancements in this compound Chemistry
The field of organic synthesis is continually evolving, with a focus on developing more efficient, rapid, and environmentally friendly methods. researchgate.net These modern advancements have been applied to the synthesis of complex heterocyclic molecules, including derivatives of this compound.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technology utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can significantly enhance reaction rates. researchgate.net
In the context of nitropyridine chemistry, microwave irradiation has been effectively employed for the synthesis of 2-substituted-5-nitropyridine derivatives. A notable example is the efficient synthesis of compounds structurally related to this compound. Research has shown that the reaction of 2-aryloxy-3-chloro-5-nitropyridine with piperidine under microwave irradiation can produce 3-chloro-5-nitro-2-(piperidin-1-yl)pyridine. isca.meresearchgate.net This dearylation/amination reaction proceeds in the presence of a base and demonstrates the utility of microwave assistance in facilitating nucleophilic aromatic substitution on the pyridine ring. isca.me
The benefits of this approach are clearly demonstrated by comparing it with conventional methods. While some reactions may require hours of refluxing, microwave-assisted protocols can often be completed in minutes. isca.memdpi.com
Table 2: Microwave-Assisted Synthesis of a 2-(Piperidin-1-yl)pyridine Derivative
| Reactant 1 | Reactant 2 | Conditions | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Aryloxy-3-chloro-5-nitro pyridine | Piperidine | Microwave Irradiation, Base | 3-chloro-5-nitro-2-(piperidin-1-yl)pyridine | 10-25 minutes | Quantitative | isca.meresearchgate.net |
This rapid and high-yielding protocol highlights the significant enhancement in synthetic efficiency offered by microwave technology in the preparation of complex piperidine-substituted nitropyridines. isca.meresearchgate.net
Chemical Reactivity and Functionalization of 2 Nitro 5 Piperidin 1 Yl Pyridine
Nucleophilic Character and Reactivity of the Piperidine (B6355638) Moiety in 2-Nitro-5-(piperidin-1-yl)pyridine
The piperidine ring in this compound retains its fundamental nucleophilic character due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows the piperidine nitrogen to react with various electrophiles. evitachem.com For instance, in the presence of a base, the piperidine moiety can be displaced by other nucleophiles. In one study, treatment of 2-aryloxy-5-nitropyridine with piperidine resulted in the formation of 3-chloro-5-nitro-2-(piperidin-1-yl)pyridine, demonstrating the nucleophilic substitution of the aryloxy group by piperidine. isca.me
The reactivity of the piperidine moiety is, however, influenced by the electronic effects of the nitropyridine system. The strong electron-withdrawing nature of the nitro group at the 2-position of the pyridine (B92270) ring can modulate the nucleophilicity of the piperidine nitrogen.
Electrophilic and Nucleophilic Processes on the Pyridine Core of this compound
The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic attacks, with the regioselectivity being heavily influenced by the substituents. The nitro group at the 2-position is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. researchgate.net
Conversely, the electron-withdrawing nature of the nitro group makes the pyridine ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netmdpi-res.com The positions ortho and para to the nitro group are particularly activated for nucleophilic attack. In the case of this compound, this would primarily be the 6-position. The introduction of a nitro group into the pyridine ring significantly facilitates its functionalization through reactions with various nucleophiles. nih.gov For example, studies on related nitropyridines have shown that the nitro group can be displaced by sulfur, nitrogen, and oxygen nucleophiles. nih.gov
Transformations Involving the Nitro Group
The nitro group of this compound is a key functional handle that can undergo a variety of transformations, significantly increasing the synthetic utility of the molecule.
One of the most common transformations is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a catalyst (e.g., Pd/C) or sodium dithionite (B78146) (Na₂S₂O₄). mdpi.com This transformation is crucial for synthesizing aminopyridine derivatives, which are valuable precursors for further functionalization, including the synthesis of imidazo[4,5-b]- and imidazo[4,5-c]pyridines. mdpi.com
The nitro group can also act as a leaving group in nucleophilic aromatic substitution reactions, although it is generally less facile than the displacement of a halogen. mdpi-res.comnih.gov In some instances, particularly with strong nucleophiles or under specific reaction conditions, the nitro group can be displaced. For example, studies on 3-nitro-5-halopyridines have shown that the 3-NO₂ group can be more nucleofugal than a halogen at the 5-position in reactions with certain thiols. nih.gov
Derivatization and Functionalization Strategies of this compound
The unique chemical reactivity of this compound allows for a wide array of derivatization and functionalization strategies, leading to the synthesis of diverse molecular scaffolds.
Synthesis of Schiff Base Derivatives Incorporating the 5-nitro-2-(piperidin-1-yl)phenyl Moiety
While direct synthesis of Schiff bases from this compound by reaction of the nitro group is not a standard transformation, the reduction of the nitro group to an amine provides a key intermediate for Schiff base formation. The resulting 5-amino-2-(piperidin-1-yl)pyridine can then be condensed with various aldehydes or ketones to yield Schiff base derivatives. mdpi.comnih.govjapsonline.combohrium.comekb.eg
The general synthetic route involves the reaction of a primary amine with a carbonyl compound, often under acidic or basic catalysis or with the use of dehydrating agents. mdpi.comjapsonline.com For example, the reaction of an aminotriazole with a substituted aromatic aldehyde in the presence of sulfuric acid is a known method for synthesizing Schiff bases. mdpi.com Similarly, piperidine can be used as a catalyst for the condensation of aldehydes and primary amines. japsonline.comekb.eg
Table 1: Examples of Reaction Conditions for Schiff Base Synthesis
| Reactants | Catalyst/Conditions | Product Type |
| Primary Amine + Aldehyde/Ketone | Acetic Acid | Schiff Base |
| Primary Amine + Aldehyde/Ketone | Sulfuric Acid | Schiff Base |
| Primary Amine + Aldehyde/Ketone | Piperidine | Schiff Base |
| Primary Amine + Aldehyde/Ketone | Ethanol (B145695), Reflux | Schiff Base |
This table provides a generalized overview of common conditions for Schiff base synthesis and is not specific to the 5-nitro-2-(piperidin-1-yl)phenyl moiety.
Formation of Phenyl and Isoxazole (B147169) Derivatives from Related Pyridines
The chemical scaffold of this compound is related to other nitropyridines that have been utilized in the synthesis of phenyl and isoxazole derivatives. For instance, 5-Nitro-2-(piperidine-1-yl)pyridine itself has been used in the synthesis of phenyl and isoxazole derivatives. biosynth.com
The synthesis of isoxazole derivatives can be achieved through various routes, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. organic-chemistry.org In some cases, nitropyridine derivatives can serve as precursors to the necessary nitrile oxides or their equivalents. For example, the reaction of 2-aryl-3-phenylaminoisoxazolones substituted with a nitropyridine group with triethylamine (B128534) can lead to the formation of imidazo[1,2-a]pyridines and indoles. researchgate.net Furthermore, the synthesis of novel isoxazole derivatives from acridone (B373769) has been reported, with some of the resulting compounds showing promising antibacterial activity. nih.gov
The formation of polyfunctionalized 3-nitropyridine (B142982) derivatives has been achieved through [4+2] cycloadditions of 4-nitro-3-phenylisoxazole-5-carboxylates with enamines. acs.org
Analytical Derivatization Techniques (e.g., pre-column derivatization for related aminomethyl pyrrolidines)
For the analysis of compounds like this compound and its derivatives, particularly those containing amino groups after reduction of the nitro function, derivatization techniques are often employed to enhance detection by methods such as HPLC or GC-MS. shimadzu.comsigmaaldrich.com
Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the analytical column. This method can increase the volatility of the analyte for GC analysis or introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. shimadzu.comyoutube.com Common derivatizing reagents for amino groups include o-phthalaldehyde (B127526) (OPA), phenyl isothiocyanate (PITC), and dansyl chloride. shimadzu.com
The advantages of pre-column derivatization include lower reagent consumption and the potential for higher sensitivity. shimadzu.com However, the reaction efficiency can be influenced by the sample matrix. shimadzu.com Automated pre-column derivatization systems can improve reproducibility and throughput. youtube.com
For instance, in the analysis of amino acids, which are structurally related to the amino derivatives of our target compound, pre-column derivatization with reagents like aTRAQ™ allows for quantification by LC-MS/MS. nih.gov
Table 2: Common Pre-column Derivatization Reagents for Amino Groups
| Derivatizing Reagent | Detection Method |
| o-Phthalaldehyde (OPA) | Fluorescence, UV |
| Phenyl isothiocyanate (PITC) | UV |
| Dansyl chloride | Fluorescence |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS |
This table lists common derivatization reagents and is not an exhaustive list.
Computational Chemistry and Quantum Chemical Investigations of 2 Nitro 5 Piperidin 1 Yl Pyridine
Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ajchem-a.com It is a widely used tool for predicting molecular geometries, energies, and other properties.
The first step in the computational analysis of 2-Nitro-5-(piperidin-1-yl)pyridine involves geometry optimization. This process seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For a flexible molecule like this, which contains a piperidine (B6355638) ring, a conformational landscape analysis is crucial. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the substituent on the nitrogen can influence the conformational preference.
The analysis involves identifying all possible stable conformers and determining their relative energies. For N-substituted piperidines, the substituent can be in either an axial or equatorial position. acs.org The preference is dictated by a balance of steric and electronic effects, such as the pseudoallylic strain that can arise from the partial double-bond character of the C–N bond between the pyridine (B92270) ring and the piperidine nitrogen. acs.org In analogous nitropyridine-piperidine systems, it is hypothesized that the piperidine ring exists in a chair conformation.
Table 1: Representative DFT-Calculated Geometric Parameters for a Substituted Pyridine Ring (Illustrative) (Note: These are typical values for related structures and not specific to this compound)
| Parameter | Typical Value (Å/°) | Reference |
|---|---|---|
| C-C bond length (aromatic) | 1.385–1.397 | |
| C-N bond length (aromatic) | ~1.37 | semanticscholar.org |
| C-N bond length (nitro group) | ~1.47 |
Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. A key use of these calculations is to confirm that the optimized geometry is a true energy minimum, which is indicated by the absence of imaginary frequencies. semanticscholar.org
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. nih.gov A detailed comparison allows for the assignment of specific vibrational modes to the observed spectral bands. For example, C-H stretching vibrations of the pyridine ring are typically observed in the 3000-3100 cm⁻¹ region, while CH₂ bending vibrations from the piperidine ring appear below 1500 cm⁻¹. researchgate.net The characteristic symmetric and asymmetric stretching modes of the nitro (NO₂) group are also key features in the vibrational spectrum.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. rowansci.com The XC functional approximates the complex exchange and correlation energies of the electrons. The basis set is a set of mathematical functions used to build the molecular orbitals.
For organic molecules containing nitrogen and oxygen, such as this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and reliable choice that balances accuracy with computational cost. acs.org Other functionals like M06-2X or CAM-B3LYP may also be employed. acs.orgacs.org
The choice of basis set determines the flexibility the electrons have to distribute in space. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. nih.govacs.org The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary for an accurate description of the electronic structure, especially for systems with lone pairs and pi-conjugation. nih.gov The optimal combination of functional and basis set is often determined by benchmarking against experimental data or higher-level calculations for related molecules.
Table 2: Common Functionals and Basis Sets in DFT Calculations
| Type | Examples | Description | Reference |
|---|---|---|---|
| Exchange-Correlation Functionals | B3LYP, M06-2X, PBE1PBE, CAM-B3LYP | Approximates the exchange and correlation energy of the electrons. B3LYP is a widely used hybrid functional. | acs.orgacs.orgworldscientific.com |
| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | A set of mathematical functions that describe the shape of the electron orbitals. Larger basis sets provide more accuracy at a higher computational cost. | semanticscholar.orgnih.govworldscientific.com |
Electronic Structure and Reactivity Descriptors
Beyond geometry and vibrations, DFT is used to explore the electronic properties of a molecule, which are key to understanding its reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ajchem-a.comyoutube.com
The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. ajchem-a.com
For this compound, the electron-donating piperidine group is expected to raise the energy of the HOMO, while the electron-withdrawing nitro group is expected to lower the energy of the LUMO. This interaction likely results in a relatively small HOMO-LUMO gap, suggesting significant intramolecular charge transfer and potential for high reactivity.
Table 3: Interpretation of Frontier Molecular Orbital Data
| Parameter | Formula | Interpretation | Reference |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | ajchem-a.comacs.org |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | ajchem-a.comacs.org |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | ajchem-a.comacs.org |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. | acs.org |
The spatial distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack.
Nucleophilic Attack: The regions of the molecule where the LUMO is localized are the most susceptible to attack by a nucleophile. For this compound, the strong electron-withdrawing nitro group and the electronegative nitrogen atom in the pyridine ring would likely cause the LUMO to be concentrated on the pyridine ring, particularly at the carbon atoms adjacent to the nitro group.
Electrophilic Attack: The sites where the HOMO is localized indicate the centers of nucleophilicity, which are prone to attack by electrophiles. youtube.com The piperidine group is an electron-donating substituent, and its nitrogen atom has a lone pair of electrons. Therefore, the HOMO is expected to be localized significantly on the piperidine nitrogen and potentially delocalized onto the pyridine ring, making these the primary sites for electrophilic attack.
By analyzing the distribution of these frontier orbitals, a detailed map of the molecule's chemical reactivity can be constructed, guiding the prediction of its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Assessment of Kinetic Stability
The kinetic stability of a molecule, its resistance to chemical reactions, can be computationally assessed through the analysis of its Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity. worldscientific.com A smaller energy gap suggests that the molecule can be easily excited, implying lower stability and higher reactivity. researchgate.netscholaris.ca Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to promote an electron from the HOMO to the LUMO. scholaris.ca
For molecules with similar structures, such as nitropyridine derivatives, this energy gap is a key parameter. For instance, in a related nitro-containing compound, 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, the calculated HOMO-LUMO gap is 3.35 eV, indicating its potential for charge transfer and reactivity. scholaris.ca Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify a molecule's stability and reactivity profile. nih.govsemanticscholar.org
Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for a Representative Nitro-Aromatic System
| Parameter | Description | Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.46 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.11 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.35 |
Data derived from a representative system to illustrate typical values. scholaris.ca
Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability
Natural Bonding Orbital (NBO) analysis is a powerful computational method that translates complex wavefunction information into the familiar chemical concepts of lone pairs, bonds, and charge transfer interactions. uni-muenchen.dewhiterose.ac.uk It provides a quantitative framework for understanding delocalization effects and their contribution to molecular stability by examining interactions between filled (donor) and empty (acceptor) orbitals. scholaris.ca
Quantification of Intramolecular Charge Transfer Phenomena
In this compound, the primary ICT pathway involves the delocalization of electron density from the electron-donating piperidine substituent to the electron-withdrawing nitro-pyridine core. Key interactions include the transfer of charge from the nitrogen lone pair (LP) of the piperidine ring to the antibonding π* orbitals of the pyridine ring and the nitro group. This push-pull electronic mechanism is fundamental to the molecule's properties. For a closely related Schiff base containing the 5-nitro-2-(piperidin-1-yl)phenyl moiety, significant stabilization energies are observed for these types of interactions, confirming substantial charge transfer. researchgate.net
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix for Major ICT Interactions in a Representative System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) Npiperidine | π* (Cring-Cring) | ~5-10 | Lone Pair -> Antibonding π |
| π (Cring-Cring) | π* (Cring-Nnitro) | ~15-25 | π -> π* Conjugation |
| π (Cring-Cring) | π* (Nnitro-Onitro) | ~10-20 | π -> π* Conjugation |
Values are illustrative based on analyses of similar nitro-aromatic systems with amine donors. researchgate.netnih.gov
Investigation of Hyperconjugative Interactions
Hyperconjugation refers to the stabilizing interactions resulting from the overlap of a filled bonding or lone pair orbital with an adjacent empty or partially filled non-bonding or antibonding orbital. NBO analysis is instrumental in identifying and quantifying these interactions. researchgate.net In the structure of this compound, significant hyperconjugative interactions are expected within the pyridine ring (π → π* transitions) and between the substituents and the ring. The delocalization of electron density from the C-H and C-C sigma (σ) bonds of the piperidine ring into the antibonding orbitals of the pyridine system contributes to the molecule's conformational stability. Similarly, interactions involving the lone pairs of the nitro group's oxygen atoms and adjacent antibonding orbitals are critical to its electronic structure. semanticscholar.orgnih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP map uses a color spectrum to indicate electrostatic potential, where red signifies regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). worldscientific.com
For this compound, the MEP surface is expected to show a distinct charge polarization.
Negative Regions (Red/Yellow): The most negative potential is localized on the oxygen atoms of the electron-withdrawing nitro group, making this the primary site for electrophilic interactions. researchgate.netnih.gov
Positive Regions (Blue): Regions of positive potential are typically found around the hydrogen atoms of the piperidine ring and the pyridine ring, indicating these as likely sites for nucleophilic attack. tandfonline.com This analysis confirms the charge distribution dictated by the electron-donating piperidine group and the electron-withdrawing nitro group.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. wikipedia.orgq-chem.com It allows for the calculation of electronic transition energies, oscillator strengths (which determine the intensity of an absorption band), and the nature of the transitions (e.g., n → π* or π → π*). mpg.de This information is used to simulate and interpret experimental UV-Visible absorption spectra. nih.gov
For this compound, TD-DFT calculations would likely predict intense absorption bands in the UV-Vis region corresponding to electronic transitions with significant intramolecular charge transfer character. The most prominent transition is expected to be from the HOMO, primarily located on the piperidine and pyridine moieties, to the LUMO, which is concentrated on the nitro-pyridine system. This HOMO→LUMO transition is characteristic of the charge transfer from the donor part to the acceptor part of the molecule. researchgate.net
Table 3: Calculated Electronic Absorption Spectral Data (TD-DFT) for a Representative Nitropyridine System
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| ~350-400 | > 0.5 | HOMO -> LUMO | π -> π* (ICT) |
| ~280-320 | > 0.2 | HOMO-1 -> LUMO | π -> π* |
| ~240-270 | > 0.1 | HOMO -> LUMO+1 | π -> π* |
Values are illustrative based on TD-DFT studies of similar nitropyridine derivatives. researchgate.netnih.gov
Advanced Computational Analyses
Further computational analyses, particularly focusing on the Frontier Molecular Orbitals (FMOs), solidify the understanding of the electronic structure of this compound. The spatial distribution of these orbitals is a direct visualization of the molecule's reactive capabilities.
HOMO: The Highest Occupied Molecular Orbital is typically distributed over the electron-rich regions of the molecule. For this compound, the HOMO is expected to be localized mainly on the electron-donating piperidine ring and the π-system of the pyridine ring.
LUMO: The Lowest Unoccupied Molecular Orbital is localized on the electron-deficient parts. In this case, the LUMO would be concentrated on the electron-withdrawing nitro group and the associated pyridine ring carbons.
The clear spatial separation of the HOMO and LUMO confirms the strong intramolecular charge transfer character of the molecule upon electronic excitation. The energy of these orbitals and their gap (ΔE) are fundamental parameters that govern the molecule's electronic properties and reactivity, as detailed in the kinetic stability section. scholaris.catandfonline.com
Characterization of Nonlinear Optical (NLO) Properties of Related Pyridine Derivatives
Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including optical switching and data storage. Organic molecules, particularly those with a donor-acceptor (D-π-A) architecture, often exhibit significant NLO responses. The molecular structure of this compound, featuring an electron-donating piperidine group and an electron-withdrawing nitro group attached to a π-conjugated pyridine ring, suggests its potential as a promising NLO material.
Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of such molecules. The key parameters include the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. A high value of hyperpolarizability is indicative of a strong NLO response.
Studies on structurally similar pyridine derivatives provide a framework for understanding the potential NLO characteristics of this compound. For instance, compounds like 2-(Pyrrolidin-1-yl)−3,5-dinitropyridine (DNP-Pyr) have been shown to possess significant NLO properties. researchgate.net The investigation of D-A systems based on nitrobenzofurazan also highlights the importance of intramolecular charge transfer in generating NLO effects. researchgate.net
The NLO properties of pyridine derivatives are often evaluated in comparison to standard reference materials like urea (B33335) or p-nitroaniline (PNA), which are well-known for their push-pull electronic systems. researchgate.net Computational methods, such as DFT with basis sets like B3LYP/6-311G(d,p), are commonly employed to calculate the NLO parameters. researchgate.netacs.org For example, investigations into pyridine-based anthracene (B1667546) chalcones have determined second hyperpolarizability (γ) values on the magnitude of ~10⁻³⁴ esu using both DFT calculations and experimental techniques like Z-scan. acs.org
The table below summarizes typical NLO parameters calculated for related donor-acceptor organic molecules, offering a predictive insight into the properties of this compound.
| Property | Symbol | Typical Calculated Values for D-A Pyridine Derivatives | Unit |
| Dipole Moment | μ | > 1.5 D | Debye |
| Polarizability | α | Varies with molecular size | a.u. |
| First Hyperpolarizability | β | > 1 x 10⁻³⁰ esu | esu |
| Second Hyperpolarizability | γ | ~10⁻³⁶ to 10⁻³⁴ | esu |
This table presents representative data compiled from computational studies on various donor-acceptor pyridine derivatives to illustrate the expected range of NLO properties. researchgate.netacs.org
Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly
Non-covalent interactions (NCIs) are the primary forces that govern the self-assembly of molecules into well-ordered supramolecular structures, such as molecular crystals. researchgate.net Understanding these weak interactions—which include hydrogen bonds, van der Waals forces, and π-π stacking—is crucial for crystal engineering and designing materials with specific physical properties. researchgate.netuomphysics.net Computational tools like Non-Covalent Interaction (NCI) analysis, Reduced Density Gradient (RDG) analysis, and Hirshfeld surface analysis are used to visualize and quantify these interactions. nih.govdergipark.org.tr
For pyridine derivatives, Hirshfeld surface analysis is a powerful method to explore intermolecular contacts in the crystalline state. acs.orguomphysics.net This analysis generates a 3D surface around the molecule, color-coded to show regions of different interaction types and strengths. Accompanying 2D fingerprint plots provide a quantitative summary of the various intermolecular contacts. dergipark.org.trresearchgate.net
In related heterocyclic compounds, studies have shown that H···H interactions are often the most abundant, frequently comprising over 50% of all intermolecular contacts. dergipark.org.tr Other significant interactions typically include C-H···O, C-H···N, and π-π stacking, which are critical for the stabilization of the crystal packing. uomphysics.netresearchgate.net For example, in the crystal structure of some pyridine-based chalcones, Hirshfeld analysis has been used to detail the intermolecular interactions governing their solid-state arrangement. acs.org The presence of a nitro group and piperidine ring in this compound makes it a candidate for forming various hydrogen bonds (e.g., C-H···O with the nitro group) and other weak interactions that would dictate its supramolecular assembly.
The table below provides a breakdown of the percentage contributions of different intermolecular contacts found in the crystal structures of similar heterocyclic molecules, as determined by Hirshfeld surface analysis.
| Interaction Type | Typical Percentage Contribution |
| H···H | 40 - 60% |
| C···H / H···C | 15 - 30% |
| O···H / H···O | 5 - 15% |
| N···H / H···N | 2 - 10% |
| C···C (π-π stacking) | 1 - 5% |
This table summarizes typical quantitative results from Hirshfeld surface analysis on related organic crystalline materials, indicating the likely distribution of non-covalent interactions for this compound. dergipark.org.trresearchgate.net
By using methods like RDG, researchers can visually distinguish between attractive interactions like hydrogen bonds (typically shown as green isosurfaces), weak van der Waals interactions, and repulsive steric effects (often colored red). dergipark.org.tr This detailed analysis of the non-covalent interaction landscape is essential for predicting how this compound molecules will pack in a solid state, which in turn influences properties like stability, solubility, and even its NLO response.
Strategic Applications in Synthetic Organic Chemistry and Materials Development
Role of 2-Nitro-5-(piperidin-1-yl)pyridine as a Versatile Synthetic Intermediate
This compound serves as a valuable synthetic intermediate, primarily due to the reactivity of its functional groups. The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic substitution reactions. This characteristic allows for the introduction of various functional groups onto the pyridine core.
The piperidine (B6355638) moiety, on the other hand, influences the compound's solubility and electronic properties. The presence of both these groups in a single molecule offers multiple reaction pathways for synthetic chemists to explore. For instance, the nitro group can be reduced to an amino group, which can then undergo a wide range of further chemical transformations, such as diazotization, acylation, or alkylation. This versatility makes it a key building block in the synthesis of diverse heterocyclic compounds. The compound is often used in the creation of pharmaceutical intermediates. lookchem.com
Precursor for the Elaboration of Complex Molecular Architectures
The strategic placement of the nitro and piperidinyl groups on the pyridine ring makes this compound an excellent precursor for constructing more intricate molecular frameworks. The reactivity of the nitro group is often exploited in the initial steps of a synthetic sequence to build upon the pyridine scaffold.
A significant application is in the synthesis of substituted anilines, which are themselves important intermediates in drug discovery. For example, this compound can be a starting material for the synthesis of novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel, which is a target for the development of new insecticides. nih.gov In these syntheses, the nitro group is crucial for subsequent chemical modifications that lead to the final, more complex and biologically active molecules. nih.gov The ability to selectively modify the molecule at different positions allows for the systematic development of compound libraries for screening purposes.
Design and Synthesis of Functionalized Derivatives for Specific Chemical Applications
The core structure of this compound allows for the rational design and synthesis of functionalized derivatives with tailored properties for specific applications, particularly in medicinal chemistry. By modifying the piperidine ring or substituting the nitro group, chemists can fine-tune the electronic and steric properties of the molecule to enhance its interaction with biological targets.
For instance, derivatives of this compound have been explored for their potential as therapeutic agents. The general class of piperidine-containing pyridine derivatives has shown a wide range of biological activities. mdpi.com Research has focused on creating analogs with enhanced potency and selectivity for various biological targets. The synthesis of these derivatives often involves multi-step reaction sequences where this compound or a related precursor is a key starting material.
An example of such a functionalized derivative is 5-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline, which has been synthesized and characterized for its inhibitory activity. nih.gov The synthesis of this and similar molecules highlights the modularity of the starting scaffold, allowing for the introduction of different substituents to probe structure-activity relationships.
Table 1: Examples of Functionalized Derivatives and their Synthetic Utility
| Derivative Name | Molecular Formula | Application/Significance | Reference |
|---|---|---|---|
| 5-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline | C22H22ClN5O4S | Investigated as a potential inhibitor of specific biological channels. | nih.gov |
| 5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline | C22H22FN5O4S | Synthesized for structure-activity relationship studies in inhibitor design. | nih.gov |
| 5-(4-(methylsulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline | C17H21N5O4S | Created as an analog for biological screening. | nih.gov |
Exploration of this compound and its Analogs in Materials Science
The application of this compound and its analogs extends beyond medicinal chemistry into the field of materials science. The electronic properties conferred by the nitro and piperidinyl groups make these compounds interesting candidates for the development of new materials with specific optical or electronic characteristics.
Pyridine derivatives, in general, are utilized in the creation of dyes and other functional materials. mdpi.com The presence of the nitro group, a well-known chromophore, suggests that derivatives of this compound could have interesting photophysical properties. While specific research on the materials science applications of this exact compound is not extensively documented, the broader class of nitropyridines is of interest in this area. The potential for these compounds to be used in the development of nonlinear optical materials or as components in electronic devices remains an area for future exploration. The structural features of related compounds, such as 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine, suggest candidacy for novel materials with specific electronic or optical properties.
Future Directions and Emerging Research Avenues for 2 Nitro 5 Piperidin 1 Yl Pyridine
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of nitropyridine derivatives often involves harsh conditions and the use of hazardous reagents. A significant future direction lies in the development of green and sustainable synthetic protocols. Research is increasingly focused on methodologies that offer higher efficiency, reduced waste, and improved safety profiles. Future exploration will likely concentrate on microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reactions and improve yields for related nitropyridine dearylations. isca.me The use of eco-friendly solvents like water or ethanol (B145695) and the implementation of catalytic systems, particularly those avoiding heavy metals, are also paramount. mdpi.comrsc.org Domino reactions, which allow for the formation of complex molecules in a single step from simple precursors, represent another promising avenue for the atom-economical synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine derivatives. core.ac.uk
Table 1: Comparison of Synthetic Approaches for Pyridine (B92270) Derivatives
| Parameter | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic energy |
| Solvents | Anhydrous DMF, DMSO, chlorinated solvents | Water, ethanol, ionic liquids, solvent-free conditions |
| Catalysts | Stoichiometric reagents, heavy metal catalysts (e.g., Palladium) | Organocatalysts (e.g., piperidine), heterogeneous catalysts, biocatalysts. mdpi.comrsc.org |
| Efficiency | Often multi-step, longer reaction times, moderate yields | Fewer steps (e.g., domino reactions), rapid reaction times, often higher yields. isca.mecore.ac.uk |
| Waste Profile | Significant solvent and reagent waste | Reduced waste (E-Factor), potential for catalyst recycling |
Integration of Advanced Hybrid Experimental and Computational Techniques for Deeper Mechanistic Insights
To unlock the full potential of this compound, a profound understanding of its structural and electronic properties is essential. The future of its characterization lies in the synergistic use of hybrid experimental and computational methods. While experimental techniques like X-ray crystallography, NMR, and FTIR provide concrete data on molecular structure and vibrations, computational methods such as Density Functional Theory (DFT) offer unparalleled insight into the underlying quantum chemical properties. researchgate.netresearchgate.net
This combined approach can be used to:
Predict and Validate Structures: DFT calculations can optimize molecular geometry, which can then be compared with and refined by X-ray diffraction data. researchgate.netresearchgate.net
Elucidate Reaction Mechanisms: Computational modeling can map potential energy surfaces to identify transition states and intermediates, explaining reaction outcomes that are observed experimentally.
Interpret Spectroscopic Data: Theoretical calculations of vibrational frequencies (IR/Raman) and NMR chemical shifts aid in the precise assignment of experimental spectra. researchgate.net
Analyze Electronic Properties: Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps can be generated to predict reactivity, identify sites for electrophilic and nucleophilic attack, and understand the molecule's potential for non-linear optical (NLO) applications. researchgate.nettandfonline.com
Table 2: Hybrid Techniques for Molecular Characterization
| Technique | Type | Information Gained |
|---|---|---|
| X-ray Crystallography | Experimental | Precise bond lengths, bond angles, crystal packing, intermolecular interactions. researchgate.net |
| NMR Spectroscopy | Experimental | Connectivity of atoms, chemical environment of nuclei. |
| FTIR/Raman Spectroscopy | Experimental | Vibrational modes of functional groups. researchgate.net |
| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic structure, reaction energies, spectroscopic properties. tandfonline.com |
| Hirshfeld Surface Analysis | Computational | Visualization and quantification of intermolecular interactions in a crystal. researchgate.netresearchgate.net |
| NBO Analysis | Computational | Details of charge transfer, donor-acceptor interactions, and hyperconjugative effects. tandfonline.com |
Rational Design Principles for Tailored Molecular Properties through Structural Modifications
Future research will heavily leverage rational design principles to modify the this compound scaffold for specific functions. nih.govresearchgate.net By systematically altering the substitution patterns on either the pyridine or piperidine (B6355638) rings, researchers can fine-tune the molecule's steric, electronic, and lipophilic properties. This strategy is central to drug discovery, where modifications aim to enhance binding affinity and selectivity for a biological target while optimizing pharmacokinetic profiles. acs.orgmdpi.com For instance, the introduction of specific functional groups can transform the parent molecule into a potent kinase inhibitor or an anticancer agent. acs.orgmdpi.com This design-led approach moves beyond serendipitous discovery towards the intentional creation of molecules with predetermined activities. researchgate.net
Table 3: Structure-Activity Relationship (SAR) Design Principles
| Modification Site | Potential Substituent | Anticipated Effect on Properties | Potential Application |
|---|---|---|---|
| Pyridine Ring (e.g., C3, C4, C6) | Halogens, Alkoxy, Amino groups | Modulate electronic density, hydrogen bonding capacity, and metabolic stability. mdpi.commdpi.com | Medicinal Chemistry (e.g., tuning receptor binding). mdpi.com |
| Nitro Group (NO₂) Reduction | Amino group (NH₂) | Creates a key synthetic handle for further functionalization (e.g., amidation, sulfonylation). mdpi.com | Drug Discovery (building block for complex pharmaceuticals). acs.org |
| Piperidine Ring | Alkyl, Aryl, Carbonyl groups | Alter steric bulk, conformation, and lipophilicity. nih.gov | Improving cell permeability and oral bioavailability. |
| Piperidine Nitrogen | Quaternization, Oxidation | Introduce charge, modify basicity. | Modulating solubility and receptor interactions. |
Exploration of Supramolecular Interactions and Self-Assembly of this compound Derivatives
The non-covalent interactions of this compound and its derivatives are a largely untapped area of research. The molecule possesses features conducive to forming ordered supramolecular structures: the nitro group and pyridine nitrogen are excellent hydrogen and halogen bond acceptors, while the pyridine ring can engage in π-π stacking. rsc.orgoup.com Future studies will likely explore the co-crystallization of this compound with other molecules to form novel materials with unique properties. oup.com Understanding and controlling these self-assembly processes could lead to the development of:
Functional Co-crystals: Combining the pyridine derivative with an active pharmaceutical ingredient (API) to improve the API's solubility or stability.
Organic Electronics: Designing derivatives that self-assemble into ordered films for potential use in sensors or electronic devices.
Molecular Recognition Systems: Creating host-guest complexes where the pyridine derivative selectively binds to specific ions or small molecules. acs.org
Table 4: Potential Supramolecular Interactions
| Interaction Type | Participating Groups | Significance |
|---|---|---|
| Hydrogen Bonding | Nitro group (acceptor), Pyridine N (acceptor) with H-bond donors. | Directs crystal packing, crucial for molecular recognition. rsc.org |
| Halogen Bonding | Pyridine N (acceptor) with halogen bond donors (e.g., diiodotetrafluorobenzene). oup.com | A strong, directional interaction for crystal engineering. |
| π-π Stacking | Pyridine rings of adjacent molecules. | Contributes to the stability of aggregates and crystal lattices. acs.org |
| C-H···O/N Interactions | Piperidine/Pyridine C-H bonds with Nitro O or Pyridine N. researchgate.net | Weak but numerous interactions that fine-tune molecular assembly. |
Synergistic Research Across Interdisciplinary Chemical Sciences
The most significant breakthroughs involving this compound will emerge from research that transcends traditional disciplinary boundaries. The complexity of developing functional molecules necessitates a synergistic approach that integrates multiple fields of chemistry.
A typical interdisciplinary workflow might involve:
Medicinal & Computational Chemistry: Designing a new derivative with potential activity against a specific cancer cell line using computational docking studies. nih.gov
Synthetic Organic Chemistry: Developing a novel, sustainable pathway to synthesize the designed molecule in high yield and purity. isca.me
Pharmacology: Performing in-vitro assays to evaluate the compound's efficacy and cytotoxicity against target cell lines. mdpi.com
Materials Science & Physical Chemistry: Characterizing the solid-state properties of the new derivative, such as its crystal structure and photophysical behavior, to explore potential applications in materials science. researchgate.netmdpi.com
This collaborative ecosystem, where specialists in synthesis, computation, biology, and materials science work in concert, will be the primary driver for unlocking the full scientific and commercial potential of this compound and its future generations of derivatives. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
